molecular formula C35H60O6 B1207862 Schottenol glucoside CAS No. 61376-86-1

Schottenol glucoside

Cat. No. B1207862
CAS RN: 61376-86-1
M. Wt: 576.8 g/mol
InChI Key: XWPUVGRUJWXYTP-PYUVDJBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.

Scientific Research Applications

Biological Activities of Schottenol

  • Mitochondrial Membrane Potential Modulation : Schottenol, along with Spinasterol, impacts mitochondrial membrane potential in microglial BV2 cells. These compounds, identified as major phytosterols in argan oil and cactus seed oil, exhibit no toxicity to the cells. Schottenol specifically activates the liver X receptor (LXR) β, suggesting its role as a new LXR agonist. This property could play protective roles by modulating cholesterol metabolism (El Kharrassi et al., 2014).

  • Synthesis and Cellular Impact : An expeditious synthesis of Schottenol from commercially available stigmasterol was reported, including its effects on cell growth and mitochondrial activity. While Schottenol shows reduced mitochondrial activity in murine oligodendrocytes and rat glioma cells, indicating its potential to influence cell metabolism, it does not significantly affect human neuronal cells, highlighting a selective impact on cellular functions (Badreddine et al., 2015).

Other Relevant Findings

  • Antifungal Activities : A study on Dryopteris fragrans, which likely contains Schottenol glucoside, identified antifungal activities against Microsporum canis and Epidermophyton floccosum by some of its chemical constituents, underscoring the potential antifungal application of compounds present in this plant (Huang et al., 2014).

  • Chemical Composition and In Vitro Antidermatophyte Activity : Analysis of Dryopteris fragrans revealed phloroglucinol derivatives with significant antifungal and fungicidal activity against dermatophytes, suggesting that Schottenol glucoside, being part of the plant's composition, may contribute to these effects. The study supports the traditional use of D. fragrans in treating skin diseases, providing a basis for exploring antifungal drugs (Liu et al., 2018).

properties

CAS RN

61376-86-1

Product Name

Schottenol glucoside

Molecular Formula

C35H60O6

Molecular Weight

576.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1

InChI Key

XWPUVGRUJWXYTP-PYUVDJBBSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C

synonyms

schottenol beta-D-glucoside
schottenol glucoside
schottenol glucoside, (3beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schottenol glucoside
Reactant of Route 2
Schottenol glucoside
Reactant of Route 3
Schottenol glucoside
Reactant of Route 4
Schottenol glucoside
Reactant of Route 5
Schottenol glucoside
Reactant of Route 6
Schottenol glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.